molecular formula C17H14ClN3O2 B7795107 (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one

Cat. No.: B7795107
M. Wt: 327.8 g/mol
InChI Key: IUBMIPBOFUYNBG-RVDMUPIBSA-N
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Description

Preparation Methods

The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one involves multiple steps, starting with the preparation of the benzofuran and piperazine intermediates. The benzofuran moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The piperazine ring is typically introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one can be compared with other similar compounds, such as those containing benzofuran or piperazine moieties. Some similar compounds include:

  • (2R)-1-{[2-(Ethoxycarbonyl)-1-benzofuran-3-yl]methyl}-2-(2-methoxy-2-oxoethyl)-3-oxopiperazin-1-yl
  • (2R)-1-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]methyl}-2-(2-methoxy-2-oxoethyl)-3-oxopiperazin-1-yl

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(20-10-12-6-8-19-9-7-12)15-17(22)23-16(21-15)13-2-4-14(18)5-3-13/h2-9,20H,10H2,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMIPBOFUYNBG-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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